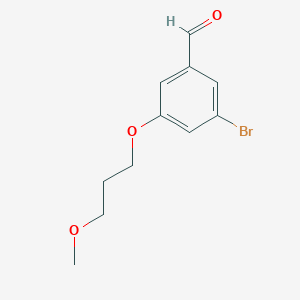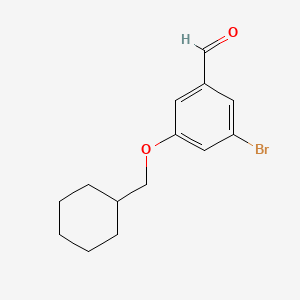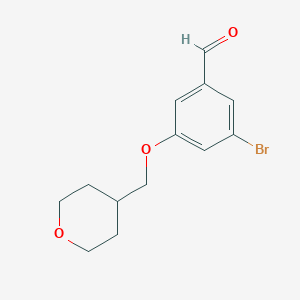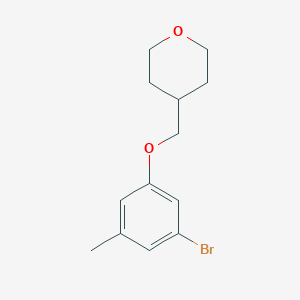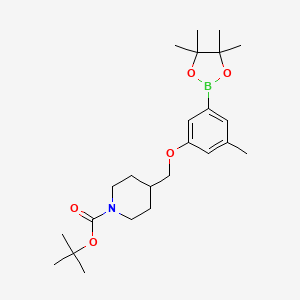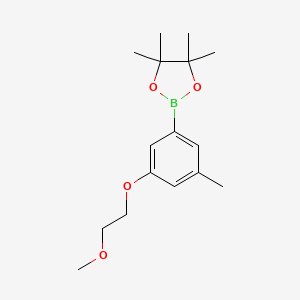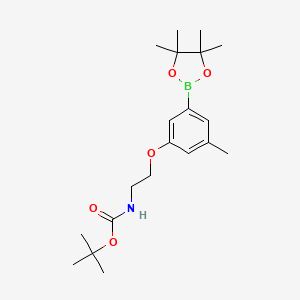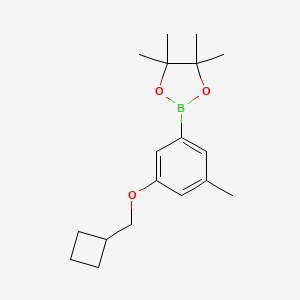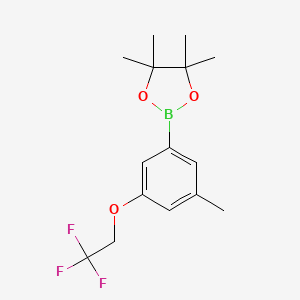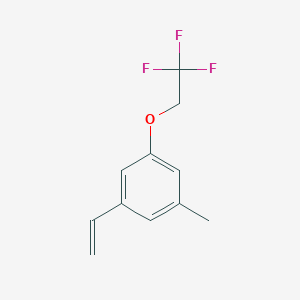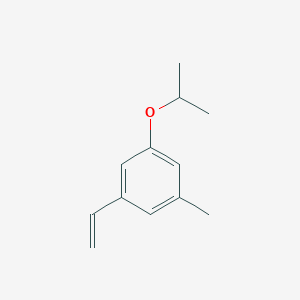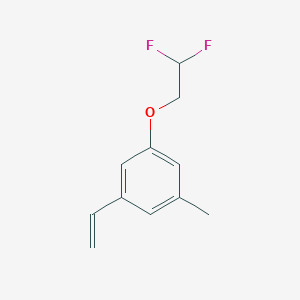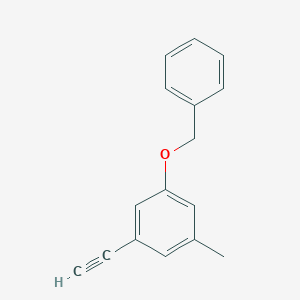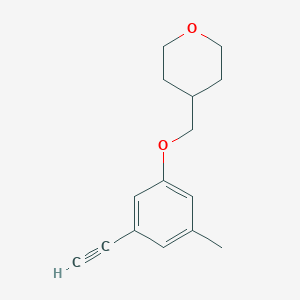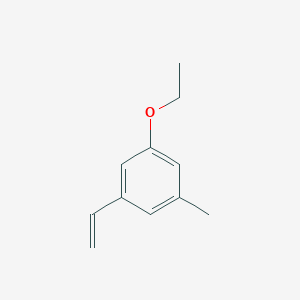
1-Ethoxy-3-methyl-5-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-methyl-5-vinylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features an ethoxy group, a methyl group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-methyl-5-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with ethyl bromide in the presence of a base such as potassium carbonate. The resulting 1-ethoxy-3-methylbenzene can then undergo a Heck reaction with vinyl bromide to introduce the vinyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the Heck reaction, and reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The ethoxy and methyl groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or ozone.
Reduction: The vinyl group can be hydrogenated to form ethyl groups using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or ozone.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Nitration: 1-ethoxy-3-methyl-5-nitrobenzene.
Sulfonation: 1-ethoxy-3-methyl-5-sulfonic acid.
Halogenation: 1-ethoxy-3-methyl-5-chlorobenzene or 1-ethoxy-3-methyl-5-bromobenzene.
Oxidation: 1-ethoxy-3-methyl-5-vinylbenzaldehyde or 1-ethoxy-3-methyl-5-vinylbenzoic acid.
Reduction: 1-ethoxy-3-methyl-5-ethylbenzene.
Scientific Research Applications
1-Ethoxy-3-methyl-5-vinylbenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of polymers and resins with specific properties.
Pharmaceuticals: It can be a precursor for the synthesis of biologically active compounds.
Chemical Engineering: It is studied for its potential use in various chemical processes and reactions.
Mechanism of Action
The mechanism of action of 1-ethoxy-3-methyl-5-vinylbenzene in chemical reactions involves the activation of the benzene ring by the ethoxy and methyl groups, which makes it more susceptible to electrophilic attack. The vinyl group can participate in addition reactions, and the overall reactivity of the compound is influenced by the electron-donating effects of the substituents.
Comparison with Similar Compounds
- 1-Ethoxy-4-methyl-2-vinylbenzene
- 1-Methoxy-3-methyl-5-vinylbenzene
- 1-Ethoxy-3-methyl-4-vinylbenzene
Uniqueness: 1-Ethoxy-3-methyl-5-vinylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The combination of an ethoxy group, a methyl group, and a vinyl group on the benzene ring provides a distinct set of chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-ethenyl-3-ethoxy-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-10-6-9(3)7-11(8-10)12-5-2/h4,6-8H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATHOUBUXSSSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
